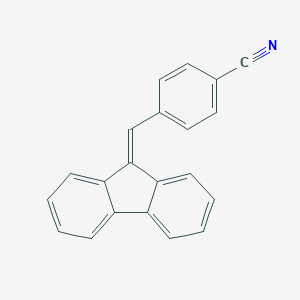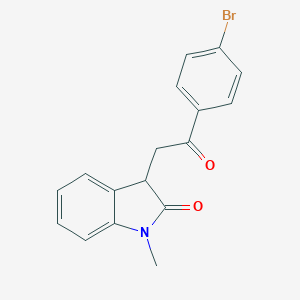
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone
概要
説明
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone is a synthetic compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
準備方法
The synthesis of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone typically involves the condensation of 4-methylcyclohexanone with 2-thiophenecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
化学反応の分析
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings, using reagents such as halogens or nitrating agents.
科学的研究の応用
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Research has indicated that it may have anti-inflammatory and anticancer properties, leading to its investigation as a potential therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone can be compared with other chalcone derivatives, such as:
4-Methyl-2,6-bis(2-furylmethylene)cyclohexanone: Similar in structure but contains furan rings instead of thiophene rings.
4-Methyl-2,6-bis(2-pyridylmethylene)cyclohexanone: Contains pyridine rings, which may result in different chemical and biological properties.
4-Methyl-2,6-bis(2-phenylmethylene)cyclohexanone: Contains phenyl rings, leading to variations in reactivity and applications.
特性
IUPAC Name |
(2E,6E)-4-methyl-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS2/c1-12-8-13(10-15-4-2-6-19-15)17(18)14(9-12)11-16-5-3-7-20-16/h2-7,10-12H,8-9H2,1H3/b13-10+,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTLNKDRDKKKGJ-IFQMDVHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B370890.png)



![4-Phenoxybutyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carbodithioate](/img/structure/B370896.png)
![4-Fluorobenzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carbodithioate](/img/structure/B370898.png)
![4-{[4-(Butylsulfanyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B370899.png)
![2-(Butylsulfanyl)-5-{[4-(1-pentynyl)phenyl]ethynyl}thiophene](/img/structure/B370901.png)
![1,1',3-trimethyl-3',4'-dihydrospiro[imidazolidine-5,3'-(1'H)-quinoxaline]-2,2',4-trione](/img/structure/B370902.png)



![Ethyl {[(3,4-dichloro-1-benzothien-2-yl)carbonyl]sulfanyl}acetate](/img/structure/B370907.png)
